2-Bromo-N-(2,4-dimethoxyphenyl)propanamide
Description
2-Bromo-N-(2,4-dimethoxyphenyl)propanamide is a brominated propanamide derivative featuring a 2,4-dimethoxyphenyl substituent. Its molecular formula is C₁₁H₁₄BrNO₃, with a molecular weight of 288.15 g/mol and a CAS registry number of 1211470-98-2 . The compound’s structure includes a bromine atom at the second carbon of the propanamide chain and methoxy groups at the 2- and 4-positions of the phenyl ring.
Properties
IUPAC Name |
2-bromo-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-9-5-4-8(15-2)6-10(9)16-3/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXAXEZTVSKABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,4-dimethoxyphenyl)propanamide typically involves the bromination of N-(2,4-dimethoxyphenyl)propanamide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-N-(2,4-dimethoxyphenyl)propanamide finds applications in several scientific research areas:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxyphenyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromo-N-(2,4-dimethoxyphenyl)propanamide with analogous brominated propanamides and acetamides, focusing on structural variations, physicochemical properties, and functional implications.
Substituent Position and Electronic Effects
N-(2-Bromo-4-methylphenyl)-2,2-dimethylpropanamide (C₁₂H₁₆BrNO)
- Key Features : A methyl group at the 4-position of the phenyl ring and a branched 2,2-dimethylpropanamide chain.
- Molecular Weight : 270.17 g/mol .
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (C₁₀H₁₁BrFNO)
- Key Features : A fluorinated benzyl group attached to the propanamide nitrogen.
- Molecular Weight : 260.11 g/mol .
- Comparison : The electron-withdrawing fluorine substituent may enhance stability in metabolic pathways but reduce solubility in polar solvents compared to methoxy groups.
2-Bromo-N-(5-chloro-2-methylphenyl)propanamide (C₁₀H₁₁BrClNO)
Backbone Modifications
2-Bromo-N-(2,4-dimethylphenyl)acetamide (C₁₀H₁₂BrNO)
- Key Features : Acetamide backbone (shorter than propanamide) with 2,4-dimethylphenyl substitution.
- Molecular Weight : 242.12 g/mol .
- Comparison : The shorter backbone may limit conformational flexibility, affecting molecular recognition in biological systems.
2-(4-Bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide (C₁₆H₁₈BrNO₃)
Positional Isomerism
N-(2,5-Dimethoxyphenyl)-2-bromopropanamide (C₁₁H₁₄BrNO₃)
- Key Features : Methoxy groups at the 2- and 5-positions of the phenyl ring.
- Molecular Weight : 288.14 g/mol .
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₁BrN₂O₃)
- Key Features : Nitro group at the 4-position of the phenyl ring.
- Crystallography: Monoclinic crystal system (space group C2/c) with unit cell dimensions a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å .
- Comparison : The nitro group’s strong electron-withdrawing nature contrasts with methoxy groups, influencing reactivity in substitution reactions.
Research Implications
- Electronic Effects : Methoxy groups in the target compound enhance solubility and hydrogen-bonding capacity, making it suitable for crystallographic studies (e.g., using SHELX or Mercury software).
- Biological Activity : Substitutions like chlorine or fluorine may improve pharmacokinetic properties, as seen in related pharmaceutical intermediates .
- Crystallography: Substituent position (e.g., nitro vs. methoxy) significantly impacts crystal packing, as demonstrated in monoclinic structures .
Biological Activity
2-Bromo-N-(2,4-dimethoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C11H14BrNO3
- Molecular Weight : 288.14 g/mol
- Structure : The compound features a bromine atom, an amide functional group, and a di-methoxyphenyl moiety, which is crucial for its bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The methoxy groups are known for their antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in disease processes, including those related to cancer and inflammation.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antioxidant | Protects against oxidative stress through free radical scavenging. |
| Anticancer | Exhibits cytotoxic effects against cancer cell lines; induces apoptosis through caspase activation. |
| Antimicrobial | Potential activity against various pathogens. |
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
- Cytotoxicity : Research indicated that the compound exhibits significant cytotoxic effects against cancer cell lines. For example, IC50 values suggest considerable potency against specific cancer types (exact values need referencing from experimental data).
- Mechanistic Studies : Investigations revealed that the compound may induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that this compound inhibited tumor growth in xenograft models. The mechanism involved selective inhibition of poly (ADP-ribose) polymerase (PARP-1), leading to DNA damage response alterations and increased reactive oxygen species (ROS) production .
- Enzyme Interaction : Research indicated that this compound could competitively inhibit certain enzymes such as protein tyrosine phosphatase 1B (PTP1B), enhancing insulin signaling pathways and potentially ameliorating insulin resistance in diabetic models.
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with low toxicity profiles in vivo, indicating its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
